1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid
Overview
Description
1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid is a complex organic compound often used in synthetic chemistry. This compound features a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it particularly useful in peptide synthesis and other organic synthesis applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or azetidine derivatives.
Introduction of Protecting Groups: The tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups are introduced to protect the amino and carboxyl groups, respectively. This is usually done using reagents like di-tert-butyl dicarbonate (Boc2O) for Boc protection and Fmoc chloride for Fmoc protection.
Final Coupling: The protected azetidine is then coupled with other intermediates to form the final compound. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the azetidine ring and protected intermediates.
Automated Coupling Reactions: Use of automated peptide synthesizers to introduce protecting groups and couple intermediates efficiently.
Purification: High-performance liquid chromatography (HPLC) and recrystallization techniques are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Boc and Fmoc groups under acidic or basic conditions.
Substitution Reactions: Nucleophilic substitution reactions where the azetidine ring can be modified.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and piperidine for Fmoc removal.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
Deprotected Azetidine: Resulting from the removal of protecting groups.
Substituted Azetidine Derivatives: Formed through nucleophilic substitution.
Peptide Conjugates: Formed through coupling reactions with other peptides or amino acids.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Medicinal Chemistry: Employed in the design and synthesis of novel pharmaceuticals.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research purposes.
Material Science: Investigated for its potential in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid primarily involves its role as a protected amino acid derivative. The protecting groups (Boc and Fmoc) prevent unwanted side reactions during peptide synthesis. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, facilitating the synthesis of larger peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-3-carboxylic acid: Similar structure but with a piperidine ring instead of an azetidine ring.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid derivative.
Uniqueness
1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid is unique due to its azetidine ring, which imparts distinct steric and electronic properties compared to other amino acid derivatives. This uniqueness makes it valuable in the synthesis of peptides with specific conformational and functional properties.
This compound’s versatility and protective groups make it a crucial tool in modern synthetic chemistry, particularly in the field of peptide synthesis.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-23(2,3)32-22(30)26-13-24(14-26,20(27)28)25-21(29)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWFLOZLSQWFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380327-51-4 | |
Record name | 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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